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molecular formula C12H10O2 B8452223 3-Methyl-1-azulenecarboxylic acid

3-Methyl-1-azulenecarboxylic acid

Cat. No. B8452223
M. Wt: 186.21 g/mol
InChI Key: FZZVRWQKRNCMBP-UHFFFAOYSA-N
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Patent
US04882327

Procedure details

3-Methyl azulene-1-carbonyl chloride was prepared in situ from 3-methyl azulene-1-carboxylic acid (R. N. McDonald et al., J. Org. Chem., 41, 1822 [1976] by addition of one equivalent of oxalyl chloride to a solution of the acid in dichloromethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:12]([OH:14])=O)[C:5]2[C:11]=1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2.C(C1N2C(C=CC=C2)=C(C(OCC)=O)C=1)(=O)C.C(Cl)(=O)C([Cl:35])=O>ClCCl>[CH3:1][C:2]1[CH:3]=[C:4]([C:12]([Cl:35])=[O:14])[C:5]2[C:11]=1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C2=CC=CC=CC12)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC(=C2C=CC=CN12)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C2=CC=CC=CC12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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